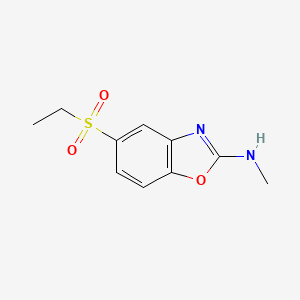![molecular formula C17H17N3OS B4442127 3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4442127.png)
3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Descripción general
Descripción
3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained a lot of attention in scientific research due to its potential therapeutic applications. It belongs to the class of thienopyridine derivatives, which have been shown to possess diverse biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets in cells. It has been shown to inhibit the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. Moreover, it has been shown to inhibit the replication of HCV by targeting the viral protein NS5B, which is involved in viral RNA synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide depend on its specific molecular target and the cell type. Inhibition of COX-2 activity leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. Induction of apoptosis in cancer cells leads to the elimination of these cells and the inhibition of tumor growth. Inhibition of HCV replication leads to a decrease in viral load and the prevention of viral infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments include its diverse biological activities, which make it a potential candidate for the development of new drugs. Its synthesis method is relatively simple and can be carried out using commercially available reagents. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its potential toxicity, which requires careful handling.
Direcciones Futuras
There are several future directions for the research of 3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide. One direction is the development of new drugs based on its structure and biological activities. Another direction is the investigation of its potential therapeutic applications in other diseases such as viral infections, neurodegenerative disorders, and cardiovascular diseases. Moreover, the elucidation of its molecular targets and the mechanisms of action can provide insights into its biological effects and facilitate the development of more potent and selective compounds.
Aplicaciones Científicas De Investigación
3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to possess anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells and inhibiting the growth of tumors. Moreover, it has been shown to possess anti-viral properties by inhibiting the replication of certain viruses such as hepatitis C virus (HCV).
Propiedades
IUPAC Name |
3-amino-N-(4-propan-2-ylphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-10(2)11-5-7-12(8-6-11)20-16(21)15-14(18)13-4-3-9-19-17(13)22-15/h3-10H,18H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKXNOZYGWZEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B4442046.png)

![[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4442067.png)
![2-[4-(3,4-diethoxyphenyl)-1H-imidazol-2-yl]pyridine](/img/structure/B4442072.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4442080.png)
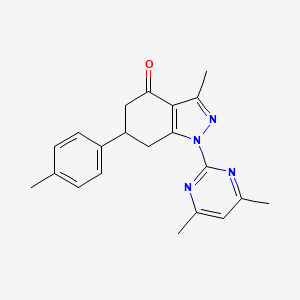
![N,N,3-trimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4442093.png)
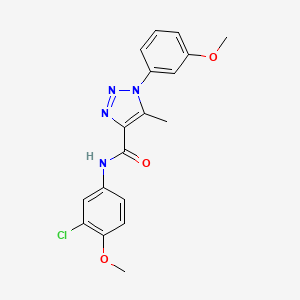
![2-[(4-chlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4442100.png)
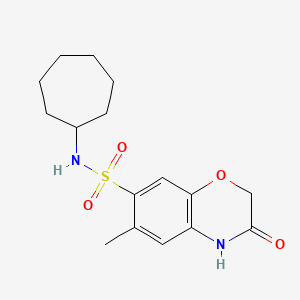
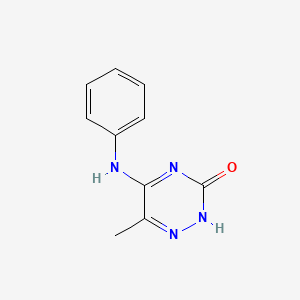
![N-(4-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442115.png)
![1-[(dimethylamino)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4442133.png)
